Copper dibutyldithiocarbamate
Overview
Description
Copper dibutyldithiocarbamate is a coordination complex that belongs to the family of copper dithiocarbamates. These compounds have been known for over a century and are widely used in various fields due to their unique chemical properties. This compound is particularly notable for its applications in materials science, biology, and medicine .
Scientific Research Applications
Copper dibutyldithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Copper dibutyldithiocarbamate primarily targets the cellular proteasome and the transcription factor NF-E2-related factor 2 (Nrf2) . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Mode of Action
The compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism distinct from clinically used drugs like bortezomib, targeting the 19S rather than the 20S proteasome . In addition, this compound activates Nrf2 in vascular endothelial cells . The copper complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins .
Biochemical Pathways
The activation of Nrf2 leads to the upregulation of antioxidant and phase II xenobiotic enzymes . This includes the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2. These proteins play crucial roles in the body’s defense against oxidative stress.
Pharmacokinetics
Its intracellular accumulation is higher than that of Cu(II) and Cu(I) . This rapid cellular uptake suggests that the compound may have good bioavailability.
Result of Action
The activation of Nrf2 by this compound results in the upregulation of antioxidant and phase II xenobiotic enzymes . This can lead to increased cellular resistance to oxidative stress, which may contribute to its anticancer effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper ions . The compound’s activity is dependent on the intramolecular interaction between copper and the dithiocarbamate ligand . Therefore, conditions that affect this interaction could potentially influence the compound’s action, efficacy, and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
Copper dibutyldithiocarbamate supports Cu(I), Cu(II) and Cu(III) and shows a rich and diverse coordination chemistry . It has been found to activate the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes .
Cellular Effects
This compound rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . It has been found to induce the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase, downstream proteins of Nrf2 .
Molecular Mechanism
The activation of Nrf2 by this compound is due to proteasome inhibition as well as binding to Kelch-like ECH-associated protein 1 . The intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .
Transport and Distribution
This compound rapidly enters vascular endothelial cells via CTR1-independent mechanisms
Preparation Methods
Copper dibutyldithiocarbamate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) diacetate with zinc(II) bis(dibutyldithiocarbamate) in a biphasic mixture of dichloromethane, water, and aqueous ammonia at room temperature under aerobic conditions . The reaction conditions are typically mild, and the product is obtained in high yield.
Industrial production methods often involve the use of copper salts and dithiocarbamate ligands in organic solvents. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired coordination complex .
Chemical Reactions Analysis
Copper dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The complex can react with other coordinating ligands, such as phosphines, to form new coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Copper dibutyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as copper diethyldithiocarbamate and copper dimethyldithiocarbamate. These compounds share similar coordination chemistry but differ in their substituents and specific applications .
Copper diethyldithiocarbamate: Known for its ability to activate Nrf2 in vascular endothelial cells.
Copper dimethyldithiocarbamate: Studied for its reduced accumulation in cells compared to other copper complexes.
This compound is unique due to its specific substituents and its diverse applications in various fields.
Properties
IUPAC Name |
copper;N,N-dibutylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUJMULXNNEHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13927-71-4 | |
Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
472.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52691-95-9, 13927-71-4 | |
Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dibutylcarbamodithioato-S,S')copper | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystallographic orientation of ZnS nanostructures, synthesized using zinc dibutyldithiocarbamate, influence their optical properties?
A2: Research indicates that varying the crystallographic orientation of 1D wurtzite ZnS nanostructures, synthesized using precursors like zinc dibutyldithiocarbamate, can tune their bandgap and consequently, their emission properties []. Specifically, changing the growth direction from <002> to <210> can shift the band-edge emission from ≈338 to ≈345 nm []. This control over optical properties is crucial for potential applications in optoelectronic devices.
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